![molecular formula C9H16N4 B2543294 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine CAS No. 1557780-76-3](/img/structure/B2543294.png)
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is a compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 2-bromoethylpiperidine, is reacted with sodium azide to form 2-azidoethylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring yields triazole N-oxides, while reduction results in dihydrotriazoles. Substitution reactions on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学的研究の応用
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.
作用機序
The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition or modulation of their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby interfering with the enzyme’s function .
類似化合物との比較
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid derivatives: These compounds also exhibit diverse biological activities, including antifungal, antimicrobial, and anticancer properties.
1,5-Disubstituted 1,2,3-Triazoles: These analogs are known for their potential as anticancer agents and enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other triazole derivatives .
特性
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13/h6,8-10H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTZTLNNZMPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
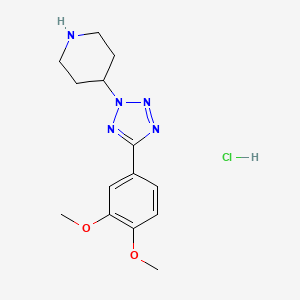
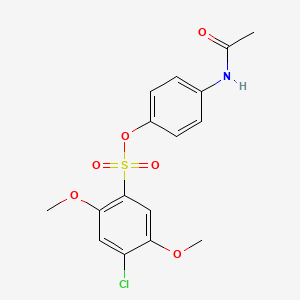
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)
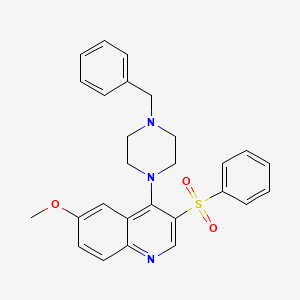
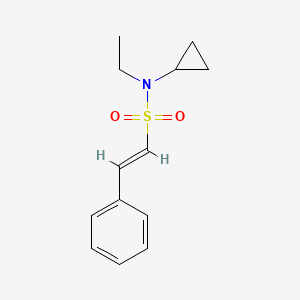
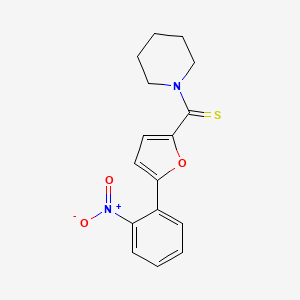
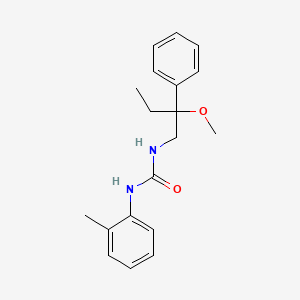

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,2-dimethylpropanamide](/img/structure/B2543224.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)
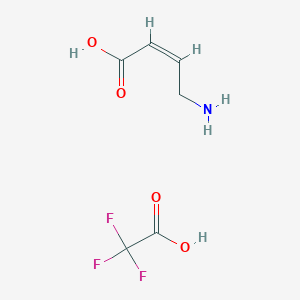
![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
